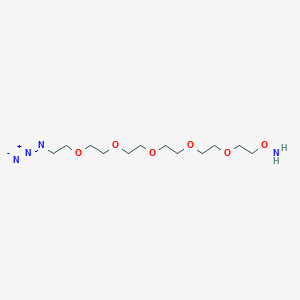
アミノオキシ-PEG5-アジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aminooxy-PEG5-azide: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an aminooxy group and an azide group. The hydrophilic PEG spacer enhances its solubility in aqueous media. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable linkages with various functional groups .
科学的研究の応用
Aminooxy-PEG5-azide has a wide range of applications in scientific research, including:
Chemistry:
Bioconjugation: Used to link biomolecules, such as proteins and nucleic acids, through click chemistry reactions
Polymer Chemistry: Used to modify polymers with functional groups for various applications.
Biology:
Labeling and Imaging: Used to label biomolecules with fluorescent dyes or other imaging agents for visualization and tracking
Protein Engineering: Used to create protein conjugates for studying protein-protein interactions and other biological processes
Medicine:
Drug Delivery: Used to create drug conjugates for targeted delivery and controlled release
Diagnostics: Used in the development of diagnostic assays and biosensors.
Industry:
作用機序
Target of Action
Aminooxy-PEG5-azide is a biolabeling reagent . It primarily targets molecules with an aldehyde moiety, reacting with them to form an oxime bond .
Mode of Action
The compound comprises an aminooxy group and an azide group . The aminooxy group reacts with an aldehyde moiety to form an oxime bond . If a reductant is used, it forms a hydroxylamine linkage . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. The formation of an oxime bond or a hydroxylamine linkage can alter the function of the target molecule . The azide group’s reaction with alkyne, BCN, DBCO via Click Chemistry can also lead to changes in the target molecule’s function .
Pharmacokinetics
The hydrophilic PEG spacer in Aminooxy-PEG5-azide increases its solubility in aqueous media . This property can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The molecular and cellular effects of Aminooxy-PEG5-azide’s action depend on the specific target molecule and the biochemical pathway involved. The formation of an oxime bond or a hydroxylamine linkage can alter the target molecule’s function . The reaction of the azide group with alkyne, BCN, DBCO can also lead to changes in the target molecule’s function .
Action Environment
Environmental factors can influence Aminooxy-PEG5-azide’s action, efficacy, and stability. For instance, the compound’s reactivity and sensitivity suggest that it cannot be stored for long term and immediate use (within 1 week) is highly recommended . Furthermore, the compound’s solubility in aqueous media suggests that it may be more effective in such environments .
生化学分析
Biochemical Properties
Aminooxy-PEG5-azide is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Cellular Effects
, which are designed to degrade specific proteins within cells. This suggests that Aminooxy-PEG5-azide may influence cell function by participating in the degradation of target proteins.
Molecular Mechanism
The molecular mechanism of Aminooxy-PEG5-azide involves its participation in click chemistry reactions . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Temporal Effects in Laboratory Settings
They cannot be stored for long term and immediate use (within 1 week) is highly recommended .
準備方法
Synthetic Routes and Reaction Conditions: Aminooxy-PEG5-azide can be synthesized through a series of chemical reactions involving the introduction of aminooxy and azide groups onto a PEG backbone. The typical synthetic route involves the following steps:
PEG Functionalization: The PEG backbone is first functionalized with a suitable leaving group, such as a tosyl or mesyl group.
Aminooxy Group Introduction: The functionalized PEG is then reacted with hydroxylamine to introduce the aminooxy group.
Azide Group Introduction: Finally, the aminooxy-functionalized PEG is reacted with sodium azide to introduce the azide group
Industrial Production Methods: Industrial production of Aminooxy-PEG5-azide follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: Aminooxy-PEG5-azide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a catalyst
Oxime Formation: The aminooxy group reacts with aldehydes or ketones to form oxime linkages. .
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively.
SPAAC: No catalyst is required, but the reaction is typically carried out in aqueous media.
Oxime Formation: The reaction is typically carried out in the presence of an aldehyde or ketone and a suitable buffer
Major Products:
CuAAC: Formation of triazole linkages.
SPAAC: Formation of triazole linkages.
Oxime Formation: Formation of oxime or hydroxylamine linkages .
類似化合物との比較
Aminooxy-PEG3-azide: Similar structure but with a shorter PEG spacer.
Aminooxy-PEG7-azide: Similar structure but with a longer PEG spacer.
Aminooxy-PEG5-alkyne: Similar structure but with an alkyne group instead of an azide group
Uniqueness: Aminooxy-PEG5-azide is unique due to its optimal PEG spacer length, which provides a balance between solubility and flexibility. This makes it highly effective for bioconjugation and click chemistry applications. Additionally, the presence of both aminooxy and azide groups allows for versatile reactivity with a wide range of functional groups .
特性
IUPAC Name |
O-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O6/c13-16-15-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-14/h1-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMRTDAQRAJMRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCON)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
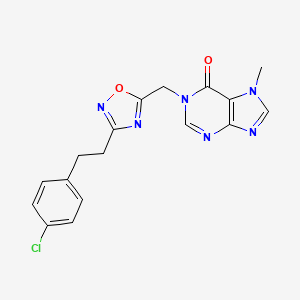
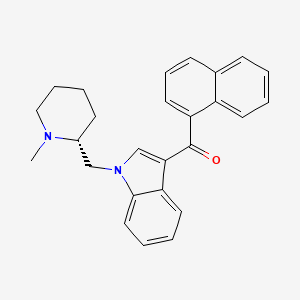
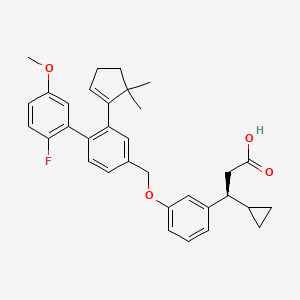
![sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate](/img/structure/B605368.png)
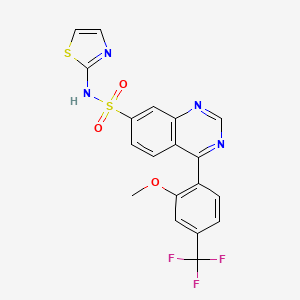
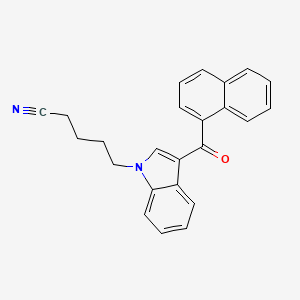
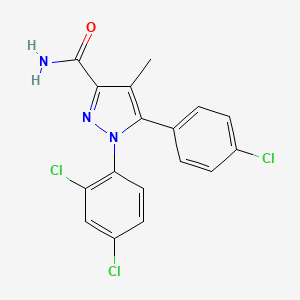
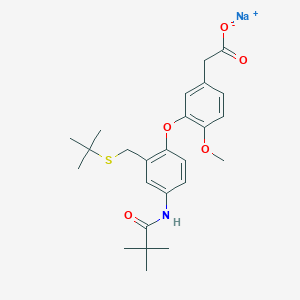
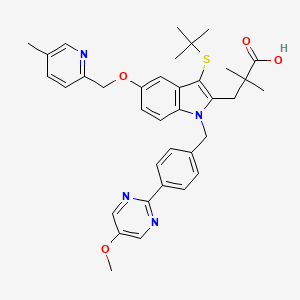
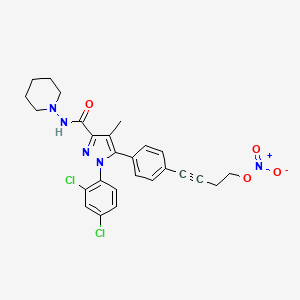
![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)
![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)
